molecular formula C24H33NO B1295465 p-Decyloxybenzylidene p-toluidine CAS No. 53764-62-8

p-Decyloxybenzylidene p-toluidine

Cat. No.: B1295465
CAS No.: 53764-62-8
M. Wt: 351.5 g/mol
InChI Key: JVFSSZJROUJXJD-UHFFFAOYSA-N
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Description

p-Decyloxybenzylidene p-toluidine: is an organic compound with the molecular formula C24H33NO It is characterized by the presence of a decyloxy group attached to a benzylidene moiety, which is further connected to a p-toluidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Decyloxybenzylidene p-toluidine typically involves the condensation reaction between p-decyloxybenzaldehyde and p-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Decyloxybenzylidene p-toluidine can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, where the imine group is reduced to an amine group.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-Decyloxybenzylidene p-toluidine involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for the catalyst, leading to the formation of oxidation products. The molecular targets and pathways involved in these reactions are still under investigation .

Comparison with Similar Compounds

  • p-Methoxybenzylidene p-toluidine
  • p-Ethoxybenzylidene p-toluidine
  • p-Butoxybenzylidene p-toluidine

Comparison: p-Decyloxybenzylidene p-toluidine is unique due to the presence of the decyloxy group, which imparts distinct chemical properties compared to its analogs.

Properties

IUPAC Name

1-(4-decoxyphenyl)-N-(4-methylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(2)12-16-23/h11-18,20H,3-10,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFSSZJROUJXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276386
Record name p-Decyloxybenzylidene p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53764-62-8, 124454-61-1
Record name p-Decyloxybenzylidene p-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Decyloxybenzylidene p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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